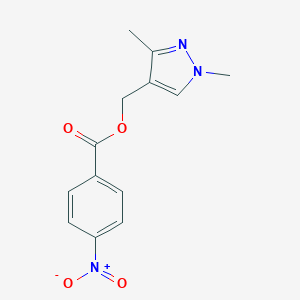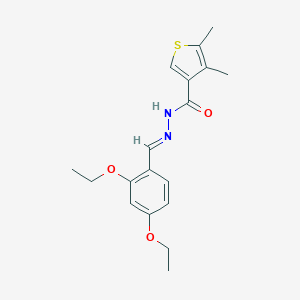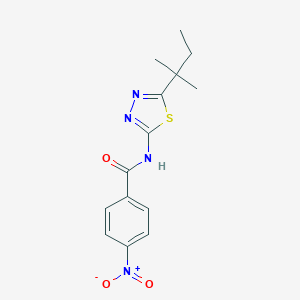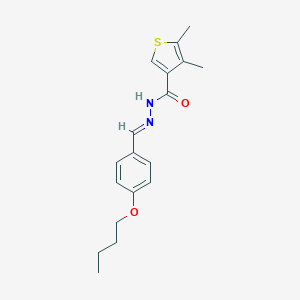
(1,3-dimethylpyrazol-4-yl)methyl 4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-dimethylpyrazol-4-yl)methyl 4-nitrobenzoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dimethylpyrazol-4-yl)methyl 4-nitrobenzoate typically involves the reaction of 1,3-dimethyl-1H-pyrazole with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(1,3-dimethylpyrazol-4-yl)methyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous sodium hydroxide.
Nucleophilic Addition: The pyrazole ring can participate in nucleophilic addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Aqueous sodium hydroxide.
Nucleophilic Addition: Electrophiles such as alkyl halides.
Major Products Formed
Reduction: 4-amino benzoate derivative.
Hydrolysis: 4-nitrobenzoic acid.
Nucleophilic Addition: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
(1,3-dimethylpyrazol-4-yl)methyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (1,3-dimethylpyrazol-4-yl)methyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride: Another pyrazole derivative with different substituents and biological activities.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine: A compound with a fused heterocyclic system, exhibiting different chemical properties and applications.
Uniqueness
(1,3-dimethylpyrazol-4-yl)methyl 4-nitrobenzoate is unique due to its specific combination of a pyrazole ring and a nitrobenzoate ester, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H13N3O4 |
|---|---|
Poids moléculaire |
275.26g/mol |
Nom IUPAC |
(1,3-dimethylpyrazol-4-yl)methyl 4-nitrobenzoate |
InChI |
InChI=1S/C13H13N3O4/c1-9-11(7-15(2)14-9)8-20-13(17)10-3-5-12(6-4-10)16(18)19/h3-7H,8H2,1-2H3 |
Clé InChI |
JUHTWRYBSSNGOA-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
SMILES canonique |
CC1=NN(C=C1COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(difluoromethyl)-5-(4-methylphenyl)-N-(3-nitro-5-phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B454259.png)
![ethyl (2Z)-2-[3-({[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-4-methoxybenzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-ca](/img/structure/B454260.png)
![ethyl (2Z)-2-[3-({[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanyl}methyl)-4-methoxybenzylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B454261.png)
![2-{(Z)-1-[3-({[3-CYANO-6-(DIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)-4-METHOXYPHENYL]METHYLIDENE}-7-METHYL-3-OXO-N,5-DIPHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXAMIDE](/img/structure/B454262.png)
![7-(difluoromethyl)-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B454264.png)
![N'-[1-(1-adamantyl)propylidene]-3-chlorobenzohydrazide](/img/structure/B454265.png)
![METHYL 2-{(Z)-1-[3-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-4-METHOXYPHENYL]METHYLIDENE}-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B454267.png)
![N'-[1-(5-chloro-2-thienyl)butylidene]-1-benzothiophene-3-carbohydrazide](/img/structure/B454268.png)
![2-(1-adamantyl)-N'-[(5-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B454270.png)

![N-[(1-benzylpiperidin-4-ylidene)amino]-1-benzothiophene-3-carboxamide](/img/structure/B454273.png)


![3-(dimethylamino)-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B454280.png)
